molecular formula C19H37NO4 B12553559 Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate CAS No. 172903-19-4

Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate

Cat. No.: B12553559
CAS No.: 172903-19-4
M. Wt: 343.5 g/mol
InChI Key: MXXJEQYVMGWDLI-UHFFFAOYSA-N
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Description

Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is a chemical compound with a complex structure that includes a tetradecyl chain and a butanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate typically involves the reaction of tetradecylamine with a suitable butanoate derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Tetradecylamine: A simpler compound with a similar tetradecyl chain but lacking the butanoate group.

    Butanoic Acid Derivatives: Compounds with similar butanoate groups but different alkyl chains.

Uniqueness

Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is unique due to its specific combination of a long tetradecyl chain and a functional butanoate group. This combination imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

172903-19-4

Molecular Formula

C19H37NO4

Molecular Weight

343.5 g/mol

IUPAC Name

tetradecyl 4-(hydroxymethylamino)-4-oxobutanoate

InChI

InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-19(23)15-14-18(22)20-17-21/h21H,2-17H2,1H3,(H,20,22)

InChI Key

MXXJEQYVMGWDLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCC(=O)NCO

Origin of Product

United States

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